
2-(3-Methylpiperidin-1-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinonitriles are a class of compounds that have garnered interest due to their diverse applications, particularly in the field of materials science due to their photophysical properties. The compound 2-(3-Methylpiperidin-1-yl)nicotinonitrile, although not directly studied in the provided papers, is related to the nicotinonitrile derivatives that have been explored for their potential as luminescent materials and their unique crystal structures.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, a new nicotinonitrile derivative was synthesized with good yield via a simple route, as reported in the study of a luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile . Another approach involved a domino four-component condensation reaction, which is a highly effective protocol for the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties . This method offers advantages such as short reaction times, excellent yield, and easy experimental workup, which could be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is an important aspect of their study. For example, the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile was determined, and it was found to crystallize in the triclinic system with specific unit-cell parameters . Similarly, the single crystal study of the luminescent nicotinonitrile derivative confirmed its three-dimensional structure and molecular shape . These findings suggest that detailed crystallographic studies are essential to understand the molecular structure of such compounds, which would also apply to this compound.
Chemical Reactions Analysis
The chemical reactions involving nicotinonitrile derivatives can lead to various photophysical properties. The study involving the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties highlighted the effects of substituents on the photophysical properties of these compounds . The formation of C–C and C–N bonds is crucial in these reactions, and the substituent effects can significantly influence the absorption and emission properties of the synthesized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are closely linked to their potential applications. The luminescent nicotinonitrile derivative exhibited good absorption and fluorescence properties, with a positive solvatochromic effect observed when the solvent polarity varied from non-polar to polar . The synthesized compounds incorporating pyrene and fluorene moieties showed strong blue-green fluorescence emission, which is indicative of their potential use in materials science . These properties are important considerations for the analysis of this compound, as they can dictate its suitability for various applications.
科学的研究の応用
Behavioral Pharmacology and Potential Therapeutic Applications
Research has demonstrated the potential utility of compounds similar to "2-(3-Methylpiperidin-1-yl)nicotinonitrile" in the treatment of anxiety and affective disorders. For instance, studies on AR-A000002, a compound with a similar structure, have shown anxiolytic and antidepressant potential by functioning as a 5-HT1B antagonist in vivo, suggesting its utility in treating both anxiety and depressive disorders (Hudzik et al., 2003).
Microbial Degradation and Environmental Impact
Insights into the microbial degradation of neonicotinoids, which are structurally related to nicotinonitriles, reveal the environmental residues and toxicity concerns associated with these compounds. Studies have identified specific microbes capable of degrading neonicotinoids, indicating the potential for bioremediation of contaminated sites. This research underscores the importance of understanding the environmental impact and degradation pathways of compounds like "this compound" (Pang et al., 2020).
Drug Design and Mechanistic Insights
The study of compounds such as Hoechst 33258, which shares structural similarities with "this compound", has provided valuable insights into drug design and DNA interaction mechanisms. These compounds are known to bind strongly to the minor groove of double-stranded B-DNA, offering a model for understanding DNA sequence recognition and binding, which is crucial for rational drug design (Issar & Kakkar, 2013).
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-4-3-7-15(9-10)12-11(8-13)5-2-6-14-12/h2,5-6,10H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYQCZLRZJKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

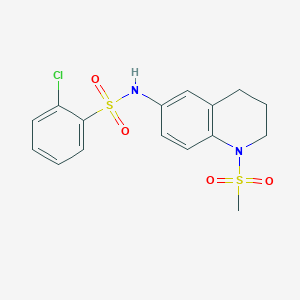
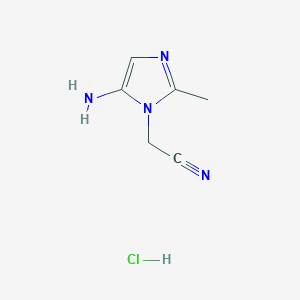
![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)
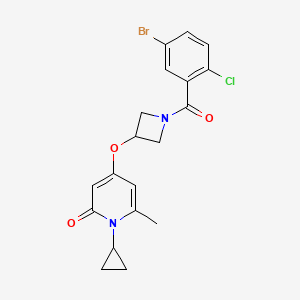
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
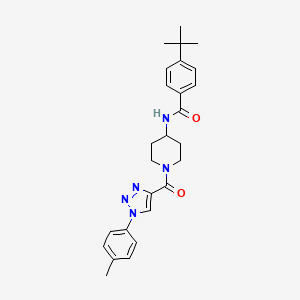
![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)
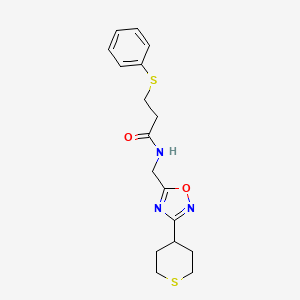
![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)
